molecular formula C9H7BrN2O B1292550 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde CAS No. 885521-01-7

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde

Cat. No. B1292550
M. Wt: 239.07 g/mol
InChI Key: KJXCFVGXKBJLRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives has been explored through the 1,3-dipolar cycloaddition reaction. In one study, 3-phenylsydnone was reacted with p-toluquinone to produce 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones. This reaction did not exhibit regioselectivity, resulting in an equimolar mixture of regioisomers. Further chemical manipulation using bromine led to the synthesis of mono- and dibromo derivatives of these compounds. Specifically, the reaction yielded 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, among other products .

Molecular Structure Analysis

The molecular structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was elucidated using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group PI, with two molecules per unit cell. The unit cell dimensions were determined to be a = 8.029(1) Å, b = 14.309(1) Å, c = 5.895(1) Å, with a beta angle of 90.24(1)° and a volume of 621 Å^3. The crystal structure was solved using direct methods and refined to an R value of 0.0739, indicating a well-resolved molecular structure .

Chemical Reactions Analysis

The indazole derivative discussed in the first paper underwent further chemical reactions with bromine to form mono- and dibromo derivatives. These reactions are indicative of the compound's reactivity towards halogenation, which is a common functionalization method in organic synthesis. The study does not provide detailed mechanistic insights but demonstrates the feasibility of introducing bromine atoms into the indazole scaffold .

In a separate study, a different brominated compound, 4-Bromo-1,6-methano annulene-3-carbaldehyde, was shown to react with various dinucleophiles. This compound underwent reactions to form heteroannulated structures containing thiophene, pyrazole, pyrimidine, and thiazepine rings. An unusual Michael-addition-dehydrogenation sequence was observed when the compound was reacted with tert-butylhydrazine, leading to the anellation of a pyrazole ring. These reactions highlight the versatility of brominated compounds in synthesizing heterocyclic structures and may provide insight into the reactivity of brominated indazoles .

Physical and Chemical Properties Analysis

The physical properties of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, such as its crystalline structure and unit cell dimensions, have been characterized. However, the specific paper does not provide extensive data on other physical properties like melting point, solubility, or spectroscopic data. The chemical properties inferred from the study include the compound's ability to undergo halogenation and its potential to form various derivatives through substitution reactions .

The second paper does not directly relate to the physical and chemical properties of 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde but does illustrate the chemical reactivity of a structurally different brominated compound. This could suggest that brominated aldehydes have a propensity for nucleophilic addition reactions and may form heterocyclic structures, which could be relevant for the analysis of similar brominated indazoles .

Scientific Research Applications

Marine Sponge Derivatives

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde, as a derivative of 6-bromoindoles, has been isolated from marine sponges, like Pseudosuberites hyalinus. These compounds, including 6-bromoindole-3-carbaldehyde, are often studied for their unique structures and potential biological activities. The synthesis and structure analysis of these derivatives highlight their relevance in marine natural product research (Rasmussen et al., 1993).

Synthesis Methodologies

The synthesis of 1H-indazole-3-carbaldehyde, closely related to 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde, has been achieved through a process involving the ring opening of indole in acid conditions. This method is noted for its low cost, simplicity, and suitability for industrial production, indicating its potential utility in large-scale synthesis (Gong Ping, 2012).

Non-Linear Optic Application

Research on novel push-pull benzothiazole derivatives with reverse polarity, where compounds like 6-dimethylaminobenzothiazole-2-carbaldehyde are used as starting materials, suggests potential non-linear optical applications. These studies, involving compounds structurally similar to 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde, contribute to our understanding of organic materials suitable for non-linear optic applications (Hrobárik et al., 2004).

Biologically Active Marine Products

The exploration of biologically active marine products has led to the isolation of various 6-bromoindole alkaloids, including 6-bromo-1H-indole-3-carbaldehyde, from marine sponges like Iotrochota purpurea. This research is significant in the discovery and development of novel compounds with potential pharmacological properties (Ibrahim et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

6-bromo-4-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCFVGXKBJLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646469
Record name 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde

CAS RN

885521-01-7
Record name 6-Bromo-4-methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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